3-Amino-biphenyl-2-carbonitrile

Übersicht

Beschreibung

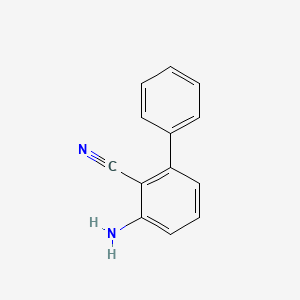

3-Amino-biphenyl-2-carbonitrile is an organic compound with the molecular formula C13H10N2 It consists of a biphenyl structure with an amino group at the 3-position and a nitrile group at the 2-position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-biphenyl-2-carbonitrile can be achieved through several methods. One common approach involves the reaction of 3-nitrobiphenyl with a suitable nitrile source under reducing conditions. For example, 3-nitrobiphenyl can be reduced to 3-aminobiphenyl using hydrogen gas in the presence of a palladium catalyst. The resulting 3-aminobiphenyl can then be reacted with a nitrile source, such as cyanogen bromide, to yield this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale catalytic hydrogenation and nitrile addition reactions. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product.

Analyse Chemischer Reaktionen

Types of Reactions

3-Amino-biphenyl-2-carbonitrile undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

Reduction: The nitrile group can be reduced to an amine.

Substitution: Electrophilic substitution reactions can occur at the aromatic rings.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

Substitution: Halogenation using bromine or chlorination using chlorine gas.

Major Products Formed

Oxidation: Formation of 3-nitro-biphenyl-2-carbonitrile.

Reduction: Formation of 3-Amino-biphenyl-2-amine.

Substitution: Formation of halogenated biphenyl derivatives.

Wissenschaftliche Forschungsanwendungen

Chemistry

- Intermediate in Organic Synthesis: 3-Amino-biphenyl-2-carbonitrile serves as a precursor for synthesizing more complex organic molecules. Its unique structure allows for various chemical transformations, including oxidation and reduction reactions.

Biology

- Biological Activity: The compound exhibits notable biological activities, including potential antimicrobial and anticancer properties. Its interactions with enzymes and receptors are crucial for modulating biochemical pathways .

Medicine

- Pharmaceutical Development: Research is ongoing to explore its use as a precursor for therapeutic compounds. Its ability to interact with biological targets makes it a candidate for drug development.

Industry

- Material Production: In industrial applications, this compound is utilized in producing advanced materials such as polymers and dyes, highlighting its versatility beyond laboratory settings.

The biological activity of this compound is primarily attributed to its molecular interactions. The amino group enhances binding affinity through hydrogen bonding, while the nitrile group participates in nucleophilic addition reactions. This dual functionality allows the compound to effectively modulate biochemical pathways.

Case Study 1: Anticancer Activity

A study investigated the anticancer properties of this compound, revealing its ability to inhibit tumor growth in vitro by affecting cell cycle regulation and apoptosis pathways. The compound demonstrated selective toxicity towards cancer cells while sparing normal cells, indicating its potential as a chemotherapeutic agent.

Case Study 2: Antimicrobial Properties

Research has shown that this compound exhibits antimicrobial activity against various bacterial strains. The mechanism involves disrupting bacterial cell membranes, leading to cell lysis. This property positions the compound as a candidate for developing new antimicrobial agents.

Wirkmechanismus

The mechanism of action of 3-Amino-biphenyl-2-carbonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to various biochemical effects. The nitrile group can participate in nucleophilic addition reactions, while the amino group can form hydrogen bonds, influencing the compound’s binding affinity and specificity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

3-Amino-biphenyl: Lacks the nitrile group, making it less versatile in certain synthetic applications.

2-Amino-biphenyl-3-carbonitrile: Isomer with different substitution pattern, leading to distinct chemical properties.

4-Amino-biphenyl-2-carbonitrile: Positional isomer with potential differences in reactivity and biological activity.

Uniqueness

3-Amino-biphenyl-2-carbonitrile is unique due to the presence of both an amino and a nitrile group on the biphenyl scaffold

Biologische Aktivität

3-Amino-biphenyl-2-carbonitrile (C13H10N2) is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry. This article delves into its biological activity, mechanisms of action, and applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound features a biphenyl structure with an amino group at the third carbon of one phenyl ring and a nitrile group at the second carbon of the other phenyl ring. This unique substitution pattern contributes to its distinct chemical and biological properties.

The biological activity of this compound is primarily attributed to its interactions with various molecular targets, including enzymes and proteins. Key aspects of its mechanism include:

- Enzyme Interaction : It has been shown to interact with cytochrome P450 enzymes, which are crucial for drug metabolism and the biotransformation of xenobiotics.

- Cell Signaling Modulation : The compound influences cell signaling pathways by modulating key signaling molecules such as kinases and phosphatases, potentially affecting cellular responses to external stimuli.

- Biochemical Pathways : It participates in various biochemical pathways, including those involved in drug metabolism and synthesis of bioactive compounds.

Biological Activities

Recent studies have highlighted several biological activities associated with this compound:

- Antimicrobial Properties : Preliminary investigations suggest that this compound exhibits antimicrobial activity against certain bacterial strains, making it a candidate for further development as an antimicrobial agent.

- Anticancer Potential : The compound has been explored for its anticancer properties, particularly in inhibiting cancer cell proliferation through modulation of apoptosis-related pathways.

Case Studies

- Anticancer Activity : In a study assessing the cytotoxic effects of various biphenyl derivatives, this compound demonstrated significant inhibition of cancer cell lines, with IC50 values indicating effective dose-response relationships. The mechanism was linked to the induction of apoptosis via caspase activation.

- Microbial Inhibition : Another study evaluated the antimicrobial efficacy against Gram-positive and Gram-negative bacteria. The results indicated that this compound inhibited bacterial growth at concentrations as low as 50 µg/mL.

Data Tables

| Biological Activity | Observed Effects | Reference |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Anticancer | Induction of apoptosis in cancer cells | |

| Enzyme Interaction | Modulation of cytochrome P450 activity |

Applications in Research and Industry

This compound has diverse applications across various fields:

- Medicinal Chemistry : Investigated as a precursor for synthesizing pharmaceutical compounds with therapeutic potential.

- Organic Synthesis : Used as an intermediate in the synthesis of more complex organic molecules through reactions such as Suzuki–Miyaura cross-coupling.

- Material Science : Explored for its utility in developing advanced materials, including polymers and dyes due to its unique chemical properties.

Eigenschaften

IUPAC Name |

2-amino-6-phenylbenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N2/c14-9-12-11(7-4-8-13(12)15)10-5-2-1-3-6-10/h1-8H,15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMAIDQDTPOQJBC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C(=CC=C2)N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30673327 | |

| Record name | 3-Amino[1,1'-biphenyl]-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30673327 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

106274-68-4 | |

| Record name | 3-Amino[1,1'-biphenyl]-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30673327 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.